Chlormephos
Description
Historical Context of Chlormephos in Pesticide Research
This compound was introduced around 1973 for agricultural use, primarily as a soil insecticide. herts.ac.uk Its applications focused on controlling various soil-dwelling pests, including wireworms, millipedes, symphylids, and cutworms, across a range of crops such as maize, sugar beet, fodder beet, sugar cane, potatoes, tobacco, and cereals. nih.govchemicalbook.comherts.ac.uk While historically utilized, this compound is currently not approved as an active substance in the European Union and is not registered as a pesticide in the United States. nih.govsmolecule.comherts.ac.uk
Research Significance of this compound within Organophosphorus Compounds
The research significance of this compound largely stems from its classification as an organophosphorus (OP) compound and its mechanism of action. Organophosphorus compounds are derivatives of phosphoric acid, often characterized by a P=S (phosphorothioate) bond, which undergoes bioactivation in vivo to form the oxygen analog responsible for toxic effects. researchgate.net this compound functions as an acetylcholinesterase (AChE) inhibitor, disrupting normal nerve function in target organisms by preventing the breakdown of acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system, paralysis, and ultimately death of the insect. nih.govsmolecule.comherts.ac.ukpurdue.edu
Scientific studies involving this compound extend to evaluating its efficacy against various insect pests, understanding its degradation pathways, and assessing its persistence in diverse environmental matrices like soil and water. smolecule.com Furthermore, research efforts are dedicated to developing and refining analytical methods for detecting this compound residues in environmental samples and food products, which is crucial for environmental monitoring. smolecule.com
Comparative Analysis with Related Organophosphorus Insecticides
This compound's position within the organophosphorus class is often highlighted by its specific characteristics when compared to related insecticides. It is noted for a unique combination of high toxicity and moderate environmental persistence. smolecule.com The primary mechanism of action, acetylcholinesterase inhibition, is common to many organophosphates. However, the specific chemical structure of this compound, an S-(chloromethyl) O,O-diethyl phosphorodithioate, influences its environmental fate and biological interactions. nih.govherts.ac.uk
Research has explored the degradation patterns of various organophosphorus insecticides in soil, revealing that enhanced microbial degradation can exhibit a degree of specificity. For instance, studies have shown that the degradation rates of compounds like chlorpyrifos (B1668852), fonofos, ethoprop, terbufos, and phorate (B1677698) were not significantly altered in soils where microbial populations had adapted to rapidly degrade isofenphos, suggesting that microbial adaptation to one organophosphate may not necessarily extend to others. iastate.edu The hydrolysis mechanism of this compound, which primarily involves a nucleophilic attack on the S-methylene carbon, shares similarities with that of mecarbam. chemicalbook.com
In terms of comparative toxicity to non-target organisms, this compound has been found to be highly toxic to beneficial terrestrial invertebrates. For example, studies on the earthworm Eisenia andrei and the terrestrial isopod Porcellio scaber reported LC50 values for survival at 58 mg/kg dry soil and 76 mg/kg dry soil, respectively. More sensitive endpoints, such as changes in earthworm body mass, yielded No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) values of 1 mg/kg dry soil and 3 mg/kg dry soil, respectively. uni-lj.si This indicates a significant impact on these organisms compared to some other organophosphate insecticides. uni-lj.si
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | |
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InChI Key |
QGTYWWGEWOBMAK-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOP(=S)(OCC)SCCl | |
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Molecular Formula |
C5H12ClO2PS2 | |
| Record name | CHLORMEPHOS | |
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DSSTOX Substance ID |
DTXSID1037511 | |
| Record name | Chlormephos | |
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Molecular Weight |
234.7 g/mol | |
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Physical Description |
Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Water-white liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
178 to 185 °F at 0.1 mmHg (EPA, 1998), 81-85 °C at 0.1 mm Hg | |
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Flash Point |
>100 °C | |
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Solubility |
60 mg/l water at 20 °C, Miscible with most organic solvents, Solubility in water, g/100ml at 20 °C: 0.006 (very poor) | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.260 at 20 °C, Relative density (water = 1): 1.26 | |
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Vapor Pressure |
0.0056 mmHg at 86 °F (EPA, 1998), 7.6 Pa at 30 °C, Vapor pressure at 20 °C: negligible | |
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Impurities |
... major impurity ethion. /Technical material circa 85%/ | |
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Color/Form |
Colorless liquid, Pale-colored liquid. | |
CAS No. |
24934-91-6 | |
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| Record name | Chlormephos [BSI:ISO] | |
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Biochemical Mode of Action and Target Organism Interactions
Cholinesterase Inhibition Mechanisms
The toxic effects of chlormephos are a result of its ability to inhibit cholinesterase enzymes. wikipedia.orgherts.ac.uk As an organophosphate insecticide, it acts as an irreversible acetylcholinesterase inhibitor. nih.govnih.gov This inhibition is the primary mechanism through which it achieves its insecticidal properties. smolecule.com
This compound functions as a potent insecticide by inhibiting the enzyme acetylcholinesterase (AChE) within the nervous system of insects. smolecule.com AChE is a vital enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at synaptic clefts. ebi.ac.ukfrontiersin.org The normal function of this enzyme is to terminate nerve impulses by hydrolyzing acetylcholine into choline and acetic acid. ebi.ac.ukyoutube.com
By inhibiting AChE, this compound prevents this breakdown from occurring. nih.govsmolecule.com This leads to the accumulation of acetylcholine at the synapses, resulting in a state of overstimulation and continuous firing of nerve impulses. nih.govyoutube.com This constant stimulation of the nervous system ultimately leads to paralysis and the death of the insect. smolecule.com
Efficacy Research against Agricultural Pests
Research has been conducted to evaluate the effectiveness of this compound for controlling a variety of arthropod pests in agricultural settings, particularly those found in the soil. smolecule.comcabidigitallibrary.org
Field studies have demonstrated the efficacy of this compound against several specific agricultural pests. smolecule.com In tests conducted in France, the compound showed excellent results in controlling soil-dwelling arthropods that attack crops like maize and sugar-beet. cabidigitallibrary.org It has also been noted for its potential in controlling various beetles, mites, and other pests. smolecule.comherts.ac.uk
Key research findings on the effectiveness of this compound against specific arthropod pests are summarized below.
Table 1: Documented Efficacy of this compound Against Various Agricultural Pests
| Pest Common Name | Scientific Name | Pest Type | Crop Affected | Efficacy Noted |
|---|---|---|---|---|
| Wireworms | Agriotes sp. | Beetle (Larva) | Maize, Sugar-beet | Excellent control results in field tests cabidigitallibrary.org |
| Spotted snake millipede | Blaniulus guttulatus | Millipede | Maize, Sugar-beet | Excellent control results in field tests cabidigitallibrary.org |
| Garden symphylan | Scutigerella immaculata | Symphylan | Maize, Sugar-beet | Excellent control results in field tests cabidigitallibrary.org |
| Cabbage root fly | Hylemya brassicae (now Delia radicum) | Root-fly | Not specified | Effective cabidigitallibrary.org |
| Onion fly | Hylemya antiqua (now Delia antiqua) | Root-fly | Not specified | Effective cabidigitallibrary.org |
| Seedcorn maggot | Hylemya platura (now Delia platura) | Root-fly | Not specified | Effective cabidigitallibrary.org |
| Carrot rust fly | Psila rosae | Root-fly | Not specified | Effective cabidigitallibrary.org |
| European mole cricket | Gryllotalpa gryllotalpa | Cricket | Not specified | Effective cabidigitallibrary.org |
| Various Borers | Order Coleoptera | Beetle | Fruit, Cereals | Listed as a target pest herts.ac.uk |
Environmental Fate and Transport Dynamics of Chlormephos
Persistence and Environmental Half-Lives
The persistence of chlormephos in the environment is characterized by its degradation half-lives, which vary depending on the environmental matrix.
Degradation Half-Lives in Terrestrial Soil Systems
This compound is not typically considered highly persistent in soil systems. Research indicates varying degradation rates depending on soil type and conditions. For instance, the observed half-life of this compound in sandy loam soil has been reported as 28 days. nih.gov Other studies suggest a broader range for its half-life in soil, approximating 3 to 4 months (91 to 122 days). krnap.cz In soil, this compound undergoes conversion to ethion (B1671404) as a degradation product. nih.govagropages.com
Table 1: this compound Degradation Half-Lives in Terrestrial Soil Systems
| Soil Type/Condition | Half-Life (Days) | Reference |
| Sandy Loam Soil | 28 | nih.gov |
| General Soil | 91-122 (3-4 months) | krnap.cz |
Degradation Half-Lives in Aquatic Systems
In aquatic environments, the fate of this compound is influenced by processes such as volatilization and hydrolysis. Volatilization from water surfaces is expected, given its estimated Henry's Law constant. nih.gov Estimated volatilization half-lives from model aquatic systems are relatively short: approximately 9.1 hours from a model river and 7.5 days from a model lake. nih.gov The volatilization half-life from a 2-meter deep environmental pond, considering adsorption to suspended solids and sediment, is estimated to be about 10.3 days. nih.gov Adsorption to sediment in the water column may, however, inhibit volatilization. nih.gov
This compound is stable in neutral and weakly acidic media at room temperature but undergoes hydrolysis in the presence of dilute acids and alkalis at higher temperatures (e.g., 30 °C or 80 °C). It is rapidly hydrolyzed in alkaline conditions. agropages.com
Table 2: this compound Volatilization Half-Lives in Aquatic Systems
| Aquatic System Type | Half-Life (Time) | Conditions | Reference |
| Model River | 9.1 hours | 1m deep, 1m/sec flow, 3m/sec wind | nih.gov |
| Model Lake | 7.5 days | 1m deep, 0.05m/sec flow, 0.5m/sec wind | nih.gov |
| Environmental Pond | 10.3 days | 2m deep, considering adsorption to suspended solids and sediment | nih.gov |
Environmental Transport Mechanisms
The movement of this compound within the environment is governed by several transport mechanisms, including leaching, volatilization, and runoff.
Leaching Potential to Groundwater
This compound exhibits low mobility in soil. Its estimated organic carbon-water (B12546825) partitioning coefficient (Koc) is approximately 1100, which suggests that it is expected to adsorb to soil particles. nih.gov Based on its chemical properties, this compound is generally not anticipated to leach significantly into groundwater. herts.ac.uk This low leaching potential is further supported by its moderate aqueous solubility and relatively low volatility. smolecule.com
Volatilization from Environmental Matrices
Volatilization is a recognized transport pathway for this compound. Its Henry's Law constant, estimated at 2.9 × 10⁻⁴ atm-cu m/mole, indicates that it will volatilize from water surfaces. nih.gov Furthermore, volatilization from moist soil surfaces is also expected. nih.gov When released into the air, a measured vapor pressure of 0.057 mm Hg at 25 °C suggests that this compound can exist solely as a vapor in the ambient atmosphere. nih.gov Vapor-phase this compound is subject to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 3.9 hours. nih.gov
Table 3: this compound Volatilization Parameters
| Parameter | Value | Conditions/Notes | Reference |
| Henry's Law Constant | 2.9 × 10⁻⁴ atm-cu m/mole | Indicates volatilization from water/moist soil | nih.gov |
| Vapor Pressure | 0.057 mm Hg | At 25 °C | nih.gov |
| Atmospheric Half-Life | 3.9 hours | Degradation by hydroxyl radicals in vapor phase | nih.gov |
Runoff and Particle-Bound Transport
This compound has a medium potential for particle-bound transport. herts.ac.uk Pesticides, including this compound, can be transported from agricultural fields to aquatic habitats via runoff, either in a dissolved form within the water or adsorbed to eroded soil particles and plant debris. scirp.orgucanr.edu The tendency of this compound to adsorb to suspended solids and sediment in water further contributes to its potential for particle-bound transport. nih.gov Studies on pesticide transport in runoff indicate that the particulate phase can be a substantial pathway, contributing to environmental pollution over longer periods compared to transport in the dissolved phase. wur.nl
Ecotoxicological Impact Assessment of Chlormephos
Effects on Terrestrial Non-Target Organisms
Chlormephos demonstrates toxicity to a range of terrestrial non-target organisms, with particular sensitivity observed in soil invertebrates and beneficial arthropods researchgate.netuni-lj.si.
Impact on Soil Invertebrates (e.g., earthworms, isopods)
Studies on soil invertebrates, such as earthworms and isopods, reveal that this compound can lead to both lethal and sublethal effects, impacting their survival, behavior, physiology, and reproductive capabilities uni-lj.sizrc-sazu.si.
This compound exhibits acute toxicity to key soil organisms. For the earthworm Eisenia andrei, the median lethal concentration (LC50) was determined to be 58 mg/kg dry soil. Terrestrial isopods, specifically Porcellio scaber, showed an LC50 of 76 mg/kg dry soil uni-lj.sizrc-sazu.siresearchgate.net. Beyond macroinvertebrates, this compound has also been shown to reduce the survival of soil microorganisms, such as Azospirillum lipoferum, a plant-growth promoting rhizobacterium researchgate.net.
Table 1: this compound Lethality to Soil Invertebrates
| Organism | Endpoint | Value (mg/kg dry soil) | Reference |
| Eisenia andrei (Earthworm) | LC50 (Survival) | 58 | uni-lj.sizrc-sazu.siresearchgate.net |
| Porcellio scaber (Isopod) | LC50 (Survival) | 76 | uni-lj.sizrc-sazu.siresearchgate.net |
Beyond direct mortality, this compound induces significant sublethal effects on soil invertebrates. Changes in earthworm mass and isopod behavior proved to be more sensitive indicators of toxicity than survival rates uni-lj.sizrc-sazu.si. For earthworms, the No Observed Effect Concentration (NOEC) for body mass changes was 1 mg/kg dry soil, with a Lowest Observed Effect Concentration (LOEC) of 3 mg/kg dry soil uni-lj.sizrc-sazu.si. Isopods exhibited a significant avoidance response, refraining from burrowing in soil treated with concentrations of this compound at or above 40 mg/kg dry soil uni-lj.sizrc-sazu.siresearchgate.net. Generally, compared to other organophosphate insecticides, this compound is considered highly toxic to beneficial terrestrial invertebrates researchgate.netuni-lj.sizrc-sazu.siresearchgate.net. Pesticides, including organophosphates, can induce various negative physiological responses in earthworms, such as weight loss and impaired enzymatic systems researchgate.net.
This compound has a notable impact on the reproductive capacity of terrestrial invertebrates. Studies on the earthworm Eisenia andrei revealed complete reproductive impairment, with no reproduction observed even at the lowest tested this compound concentration (LOEC < 1 mg/kg dry soil) researchgate.netuni-lj.sizrc-sazu.si. This indicates a high sensitivity of earthworm reproduction to this compound exposure.
Impact on Beneficial Arthropods (e.g., honeybees)
This compound is categorized as highly toxic to honeybees herts.ac.uk. Insecticides, including organophosphates, are known to cause both lethal and sublethal effects on pollinators mdpi.com. Sublethal impacts on beneficial arthropods can encompass alterations in learning performance, behavior, and neurophysiology researchgate.net.
Effects on Aquatic Non-Target Organisms
This compound exhibits moderate toxicity to fish herts.ac.uk. Pesticides, in general, are recognized contaminants of waterways and pose threats to a diverse array of aquatic organisms. This includes invertebrates such as worms, mollusks, insects, and zooplankton, as well as vertebrates like fish and amphibians. Microorganisms, including bacteria, fungi, protozoa, and algae, can also be affected beyondpesticides.orgwur.nlregulations.gov. Organisms that lack the specific target enzyme for organophosphate action, such as aquatic plants and algae, tend to be relatively insensitive to exposure researchgate.net.
Toxicity to Fish Species
This compound has demonstrated acute toxicity to various fish species. Studies have reported lethal concentration (LC50) values indicating its harmful effects. For instance, the Harlequin fish (Rasbora heteromorpha) showed a 24-hour LC50 of 4.8 mg/L in flow-through tests. nih.gov Another assessment reported an LC50 of 2.5 mg/L for Rasbora heteromorpha. sigmaaldrich.com These findings classify this compound as toxic to fish. nih.gov
The following table summarizes the acute toxicity data for this compound to fish species:
Table 1: Acute Toxicity of this compound to Fish Species
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Rasbora heteromorpha | LC50 | 4.8 | 24 hours | nih.gov |
| Rasbora heteromorpha | LC50 | 2.5 | Not specified | sigmaaldrich.com |
Impact on Aquatic Invertebrate and Plant Communities
Research into the impact of this compound on aquatic invertebrate communities indicates its toxicity. For the invertebrate Echinogammarus tilbaldii, an LC50 value of 0.040 mg/L has been reported, highlighting its acute toxicity to this group. mst.dk
Table 2: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Echinogammarus tilbaldii | LC50 | 0.040 | Not specified | mst.dk |
However, specific toxicity data for this compound concerning aquatic plant communities and algae are notably limited or absent in publicly available assessments. Despite this data gap, the base set of ecotoxicity information for algae was considered fulfilled in some regulatory contexts, based on the assumption that algae are not the most sensitive group to this compound. mst.dk
Ecosystem-Level Ecological Risk Assessments
At an ecosystem level, this compound is classified with significant environmental hazard statements. It is designated as "Very toxic to aquatic life" (H400) and "Very toxic to aquatic life with long lasting effects" (H410) under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. nih.govaccustandard.comlgcstandards.comlgcstandards.com These classifications underscore its potential for severe and prolonged adverse impacts on aquatic ecosystems.
Reflecting these concerns, this compound is no longer approved for use in European Union countries, having been banned in 2022. mst.dk Furthermore, its inclusion in Annex III of the REACH regulation signifies its recognition as a substance of potential concern, necessitating stringent control and monitoring to mitigate its ecological risks. mst.dk
Degradation and Transformation Pathways of Chlormephos
Biotic Degradation Mechanisms
Microbial Degradation in Environmental Compartments
Biochemical Pathways of Microbial Transformation (e.g., P-O bond cleavage)
Microbial transformation plays a significant role in the degradation of organophosphorus compounds, including Chlormephos. Organophosphorus compounds are often hydrolyzed in living systems by a group of enzymes known as A-esterases or paraoxonases. nih.gov These enzymes facilitate the cleavage of various bonds, including phosphoester, anhydride, P-F, or P-CN bonds. nih.gov For organothiophosphates like this compound, initial bioactivation, such as oxidative desulfuration (conversion of P=S to P=O), often precedes further degradation. nih.gov This activation leads to the formation of oxygen analogs (oxons) that are typically more potent inhibitors of acetylcholinesterase. nih.gov Subsequent hydrolytic processes can lead to the cleavage of the P-O bond, a common degradation pathway for organophosphorus compounds, yielding less toxic metabolites. nih.govnih.gov For instance, the ultimate oxidation product of this compound can be O,O-diethyl phosphate. nih.gov
Role of Specific Microbial Enzymes in this compound Catabolism
The catabolism of organophosphorus compounds, including this compound, is mediated by a diverse array of microbial enzymes. Key enzymes involved in the hydrolytic detoxification of organophosphates include phosphotriesterases (EC: 3.1.8.2) and organophosphorus acid anhydrolases (OPAA). nih.govfishersci.ca These enzymes are found in various organisms, including bacteria, and are capable of cleaving the bond between the phosphorus atom and the leaving group (P-X bond) of organophosphorus compounds, leading to more polar and less toxic metabolites. nih.gov Additionally, oxidative enzymes, such as cytochrome P450 (CYP) enzymes, are involved in the initial metabolism and bioactivation of some organophosphorus compounds, influencing the balance between activation and oxidative cleavage reactions. nih.govnih.govnih.gov Esterases, including paraoxonases and carboxylesterases, also contribute to the metabolic breakdown of these compounds. nih.govnih.gov While specific enzymes directly responsible for this compound catabolism are not extensively detailed, the general mechanisms and enzyme classes identified for organophosphate degradation are applicable.
Influence of Environmental Conditions on Degradation Kinetics
The degradation kinetics of pesticides like this compound are significantly influenced by various environmental factors. These conditions, including pH, temperature, and soil characteristics (such as organic matter content), can dictate the rate and extent of degradation in natural environments. sigmaaldrich.comuni.lubiomedgrid.com
pH Effects on Degradation Rates
The pH of the surrounding medium is a critical factor affecting the degradation of this compound. This compound exhibits stability in neutral and weakly acidic conditions at room temperature. nih.gov However, it undergoes rapid hydrolysis in alkaline media and is also hydrolyzed by dilute acids at 30 °C. nih.gov This sensitivity to pH is common among many organophosphate and carbamate (B1207046) insecticides, where alkaline hydrolysis is a primary degradation pathway. wikipedia.org Generally, most pesticides tend to break down faster in alkaline water due to this reaction, leading to reduced effectiveness if spray mixtures are left for extended periods in high pH water. wikipedia.org
Temperature Effects on Degradation Rates
Role of Soil Characteristics and Organic Matter Content
This compound is not typically persistent in soil systems, with a reported half-life of 28 days in sandy loam soil. nih.gov Soil characteristics, particularly the organic matter content, significantly influence the fate and degradation of pesticides. Organic matter plays a major role in modifying the physicochemical behavior of xenobiotic compounds like pesticides, affecting processes such as adsorption-desorption, persistence, bioavailability, and degradation. Soil organic matter provides a food and energy source for soil microorganisms, and its decomposition is a microbiological process. The presence and nature of organic matter can influence the adsorption of pesticides, which in turn affects their bioavailability for microbial degradation. Higher organic carbon content in soil is often correlated with increased adsorption of hydrophobic pesticides, which can limit their mobility and availability for degradation.
Table 1: General Degradation Properties of this compound
| Property | Value | Source |
| Stability | Stable in neutral and weakly acidic media | nih.gov |
| Hydrolysis | Rapidly hydrolyzed in alkaline media | nih.gov |
| Half-life (soil) | 28 days (sandy loam soil) | nih.gov |
| Main Degradation Product | Ethion (B1671404) | nih.govepa.gov |
| Ultimate Oxidation Product | O,O-diethyl phosphate | nih.gov |
Analytical Methodologies for Chlormephos Detection and Quantification
Method Validation Parameters in Environmental Analysis
Accuracy, Precision, and Recovery Studies
Method validation is a fundamental requirement to ensure the quality and reliability of analytical procedures. Key parameters validated include accuracy, precision, and recovery. researchgate.netwjarr.comqbdgroup.comaustinpublishinggroup.com
Accuracy refers to the closeness of test results obtained by the method to the true value. It is commonly expressed as a percentage recovery of a known amount of analyte added to a sample. wjarr.comqbdgroup.com According to International Council for Harmonisation (ICH) guidelines, accuracy should be assessed using a minimum of nine determinations across at least three concentration levels covering the specified analytical range. The mean recovery value is generally expected to be within 15% of the theoretical value, with an allowance of up to 20% deviation at the lower limit of quantification (LLOQ). wjarr.comaustinpublishinggroup.com
Precision measures the degree of agreement or scatter between a series of measurements obtained from multiple samplings of the same standardized sample under prescribed conditions. wjarr.comqbdgroup.com It is typically quantified by the relative standard deviation (RSD) or coefficient of variation (CV). qbdgroup.comaustinpublishinggroup.com Precision can be evaluated at three levels: repeatability (under the same operating conditions over a short period), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (between-laboratory variations). qbdgroup.com
Recovery studies are integral to assessing accuracy, particularly through methods like the spiked-placebo recovery method, where a known amount of pure analyte is added to a blank matrix, and the resulting mixture is assayed. wjarr.com
In a study analyzing approximately 400 pesticides, including chlormephos, in black tea using LC–MS/MS with dual electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, excellent method performance was reported. For over 93% of the analytes, accuracy ranged from 70–120%, and precision (RSD) was less than 20% at one of two validation levels. chromatographyonline.com Specifically, for 395 validated compounds, 93% demonstrated accuracy values between 70–120% and RSD values below 20% at the 100 ng/g validation level. chromatographyonline.com
Table 1: Summary of Analytical Method Performance for Pesticides (including this compound) in Tea chromatographyonline.com
| Parameter | Acceptance Criteria (General) wjarr.comaustinpublishinggroup.com | Observed Performance (Pesticides in Tea) chromatographyonline.com |
| Accuracy | Mean within ±15% (±20% at LLOQ) | 70–120% for >93% of analytes |
| Precision (RSD) | ≤15% (≤20% at LLOQ) | <20% for >93% of analytes |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is defined as the lowest amount of an analyte that can be detected, though not necessarily quantified precisely. qbdgroup.comaustinpublishinggroup.comsepscience.com The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantified with acceptable levels of accuracy and precision. qbdgroup.comaustinpublishinggroup.comsepscience.com
The ICH Guideline Q2(R1) outlines several approaches for determining LOD and LOQ, including visual evaluation, signal-to-noise comparisons, and calculations based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For quantitative analysis, the LOQ is typically established as the lowest concentration level on the calibration curve that meets predefined accuracy qualifiers (e.g., 70–120% recovery), a relative standard deviation (RSD) of less than 20%, and a signal-to-noise (S/N) ratio greater than 10 for the quantifier transition. chromatographyonline.com
Application in Environmental Monitoring and Residue Surveillance
Environmental monitoring and residue surveillance are crucial for assessing the presence and levels of pesticides like this compound in various environmental compartments and agricultural produce. Regulatory bodies, such as the Food and Drug Administration (FDA) in the United States, conduct ongoing pesticide monitoring programs to enforce established tolerances for chemical residues in food. fda.gov These programs continuously update their methodologies, incorporating newer extraction procedures and more sensitive detection techniques to improve efficiency and detection capabilities. fda.gov
Detection in Soil, Water, and Agricultural Produce
This compound is primarily used as a soil insecticide. noaa.gov Its environmental fate is influenced by its properties; it is moderately soluble in water and not volatile, suggesting it is not typically expected to leach significantly to groundwater or persist extensively in soil systems. herts.ac.uknoaa.gov
Despite this, the general presence of pesticide residues in soil and water is a well-documented concern, with potential impacts on human, wildlife, and ecosystem health. umanitoba.caisws.org.in Regular soil testing is a vital component of modern agriculture, enabling farmers to optimize crop production and mitigate environmental contamination from runoff and leaching of excess chemicals. agrocares.com Studies have identified various pesticide residues in soil and surface water samples collected from agricultural areas, highlighting the importance of comprehensive monitoring. peerj.com While specific detailed data on this compound detection in these matrices were not found in the provided search results, the general principles and methodologies for pesticide residue monitoring are directly applicable. Monitoring programs often analyze groundwater, which is found within soil, sand, and rock formations, for pesticide residues. umanitoba.ca
Impact on Soil Ecosystems and Microbial Community Dynamics
Effects on Soil Microbial Biomass and Biochemical Activity
Chlormephos Interactions with Soil Biota and Ecosystem Functions
The interactions of this compound extend beyond microbial communities to other soil biota, influencing broader ecosystem functions.
This compound has been identified as moderately toxic to earthworms, which are significant components of soil macrofauna herts.ac.uk. Soil macrofauna, including earthworms, termites, and ants, play crucial roles in soil formation, organic matter decomposition, and nutrient cycling by physically mixing soil and contributing to aggregate formation international-agrophysics.orgresearchgate.netplos.orgsisef.org. While direct toxicity to earthworms is noted, detailed information on the direct and indirect effects of this compound on other soil macrofauna and mesofauna (e.g., mites, springtails) is sparse herts.ac.ukscielo.br. The general impact of agrochemicals on soil biodiversity, including macrofauna and mesofauna, is recognized, with disturbances often leading to reduced populations, though recovery can be rapid for some groups scielo.breorganic.org.
Research on Remediation Strategies for Contaminated Soils
Soil contamination by pesticides like this compound necessitates remediation efforts to mitigate environmental and health risks researchgate.net. General strategies for remediating contaminated soils include biological treatments (bioremediation, phytoremediation), chemical methods (chemical oxidation, neutralization), and physical methods (soil washing, stabilization) researchgate.net. Bioremediation, which utilizes microorganisms to degrade contaminants, and phytoremediation, employing plants to remove or stabilize pollutants, are considered sustainable and cost-effective approaches researchgate.net. However, specific detailed research findings or established remediation strategies focusing solely on this compound-contaminated soils are not extensively documented in the provided sources. Research generally addresses remediation for broader categories of contaminants or other specific pesticides.
Bioremediation Approaches (e.g., vermiremediation, microbial consortia)
Bioremediation leverages biological processes to degrade or mitigate contaminants in soil. Microbial decomposition is a primary mechanism by which organic pesticides are broken down in soil, with microorganisms metabolizing these compounds either aerobically or anaerobically k-state.edu. Microbes can utilize pesticides as a source of energy and nutrients for growth, or they can degrade them through cometabolism, where the pesticide is metabolized in conjunction with another substrate k-state.edu.
While microbial degradation is a recognized pathway for organophosphate pesticides nih.gov, specific detailed studies on the bioremediation of this compound using techniques such as vermiremediation or microbial consortia are not widely available in the current literature. However, these approaches have demonstrated effectiveness for other organophosphorus compounds:
Vermiremediation: This technique utilizes earthworms and their associated microorganisms to transform, degrade, or remove contaminants from the soil mdpi.com. Earthworms, considered ecosystem engineers, positively influence the physical, chemical, and biological properties of soil mdpi.com. Studies on other organophosphorus pesticides, such as chlorpyrifos (B1668852), have shown that earthworms (e.g., Eisenia fetida) can increase microbial biomass carbon and enzymatic activities in contaminated soil, although their direct impact on pesticide concentration reduction can vary mdpi.comresearchgate.netunivpm.itacademicjournals.org.
Microbial Consortia: The use of bacterial consortia has gained attention for pesticide degradation due to the diverse metabolic capabilities of mixed microbial populations nih.govmdpi.com. For instance, bacterial consortia isolated from agricultural soils contaminated with chlorpyrifos have shown high degradation efficiencies, with specific strains like Pseudomonas putida, Klebsiella sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa demonstrating organophosphorus hydrolase activity nih.gov. Other studies have identified genera such as Cutibacterium, Streptomyces, Staphylococcus, Ensifer, Ochrobactrum, Achromobacter, Escherichia shigella, Klebsiella, Acinetobacter, and Pseudomonas within consortia capable of degrading pesticides like chlorpyrifos uns.ac.id. Such consortia can significantly reduce pesticide levels and their metabolites mdpi.comfrontiersin.org.
While these methods offer promising avenues for the remediation of organophosphate-contaminated soils, specific research focusing on their direct application and detailed efficacy for this compound remains limited in the provided information.
Physico-chemical Remediation Methods (e.g., nanoparticle-mediated degradation)
Physico-chemical methods involve non-biological processes to degrade or remove contaminants. This compound is known to be stable in neutral and weakly acidic environments at room temperature but undergoes hydrolysis when exposed to dilute acids and alkalis, and rapidly in alkaline conditions nih.gov. This susceptibility to hydrolysis indicates a chemical decomposition pathway in certain environmental conditions k-state.edu.
Nanoparticle-mediated degradation is an emerging and rapidly developing field in environmental remediation, offering advanced solutions for various contaminants, including organic pollutants and heavy metals nanobioletters.commdpi.comnih.gov. Nanoparticles, such as zero-valent irons and silver nanoparticles, can enhance the degradation rates of pesticides in soil and water nanobioletters.comresearchgate.netnih.gov. These engineered nanomaterials can increase the bioavailability and mobility of contaminants, accelerating their breakdown or extraction mdpi.com.
For example, studies have explored the use of green-synthesized iron and silver nanoparticles in combination with phytoremediation for the degradation of pesticides like chlorfenapyr, showing significant enhancements in degradation rates researchgate.netnih.gov. The integration of green nanotechnology can lead to high removal efficiencies, often exceeding 90% for certain contaminants researchgate.netnih.gov.
Agricultural Application Research and Environmental Management
Research on Efficacy in Pest Management Systems
Research into the efficacy of chlormephos has primarily focused on its role as a soil insecticide. Its chemical properties, including moderate aqueous solubility and low volatility, are suited for targeting pests that reside in the soil. herts.ac.uk
This compound has been utilized to control a broad spectrum of soil-dwelling insect pests that can cause significant damage to agricultural crops. herts.ac.uk Its mode of action, inhibiting the enzyme acetylcholinesterase, leads to paralysis and death in susceptible insect populations. smolecule.com Studies have demonstrated its effectiveness against various pests in crops such as maize, sugar beets, and vegetables. herts.ac.uk
Table 1: Spectrum of Soil-Dwelling Pests Controlled by this compound
| Pest Category | Specific Pests Controlled |
| Beetle Larvae | Wireworms |
| Myriapoda | Millipedes, Symphylids |
| Lepidoptera Larvae | Cutworms |
| Hemiptera | Mealybugs |
Source: University of Hertfordshire, AERU herts.ac.uk
Environmental Risk Mitigation Strategies in Agricultural Contexts
The use of this compound necessitates robust environmental risk mitigation strategies due to its potential impact on non-target organisms and ecosystems. herts.ac.uknih.gov Research in this area is focused on sustainable application practices and the integration of this compound into broader pest management frameworks that prioritize environmental protection. nih.govcaliforniaagriculture.orgillinois.eduresearchgate.net
Minimizing the off-target movement of pesticides like this compound is a critical component of sustainable agriculture. Off-target movement can occur through various pathways, including particle drift, runoff, and leaching, potentially contaminating air, water, and non-target land areas. illinois.eduresearchgate.net
Research into mitigating these risks involves a combination of technological and methodological approaches. topps-life.org
Particle Drift Reduction : Particle drift is the movement of spray droplets by wind. illinois.edu Mitigation strategies include:
Nozzle Technology : Employing drift-reduction nozzles that produce larger, heavier droplets less susceptible to wind. illinois.edu
Application Height : Lowering the height of spray equipment to reduce the distance droplets must travel to the target. fairlifts.com
Weather Monitoring : Avoiding application during high winds (above 10 MPH) or during temperature inversions when spray can become suspended and travel long distances. illinois.edufairlifts.com
Runoff and Leaching Prevention : Water can move pesticides off-target through surface runoff or leaching into groundwater. illinois.edu this compound's chemical properties suggest it is not typically expected to leach into groundwater, but runoff can still occur. herts.ac.uk Prevention methods include:
Buffer Zones : Establishing untreated vegetative strips near water bodies to filter runoff. topps-life.orgfairlifts.com
Avoiding Risky Conditions : Not applying pesticides before a heavy rainfall is predicted. illinois.edu
Soil Management : Implementing practices like terracing or increasing soil organic matter to reduce water runoff and soil erosion. iatp.org
Table 2: Key Strategies for Mitigating Off-Target Pesticide Movement
| Mitigation Category | Strategy | Primary Goal |
| Airborne Movement (Drift) | Use of drift-reduction nozzles | Reduce the number of fine droplets susceptible to wind. illinois.edu |
| Lowering spray boom height | Decrease the time droplets are airborne. fairlifts.com | |
| Adhering to wind speed guidelines | Prevent wind from carrying droplets off-site. illinois.edu | |
| Waterborne Movement (Runoff) | Establishment of buffer zones | Capture and filter pesticide runoff before it enters waterways. fairlifts.com |
| Conservation tillage | Reduce soil erosion and associated pesticide transport. iatp.org | |
| Timing applications to avoid rain | Minimize the washing of pesticides off fields. illinois.edu |
An essential strategy for mitigating the risks associated with any single pesticide is the development and implementation of Integrated Pest Management (IPM) programs. saicmknowledge.orgtoxicfreefuture.org IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques, minimizing reliance on chemical interventions. toxicfreefuture.orgasau.ru
When considering alternatives to this compound, IPM frameworks suggest a hierarchical approach rather than a simple substitution with another chemical. saicmknowledge.org
Cultural and Mechanical Controls : These are preventative measures that form the foundation of IPM. fao.org They include crop rotation to disrupt pest life cycles, intercropping, and physical methods like tillage to manage soil-dwelling pests. fao.orgrobs4crops.eu
Biological Control : This strategy involves using natural enemies to suppress pest populations. fao.org For soil pests, this can include the application of entomopathogenic nematodes (EPNs) or microbial agents like Bacillus thuringiensis (Bt), which are naturally occurring organisms that target specific insect pests. californiaagriculture.orgnih.gov EPNs from genera such as Steinernema and Heterorhabditis have been effectively used against a variety of ground-dwelling insects. nih.gov
Biopesticides and Reduced-Risk Chemicals : When chemical intervention is necessary, IPM prioritizes the use of biopesticides derived from natural sources or synthetic pesticides with lower environmental risk profiles. californiaagriculture.orgrobs4crops.eu Alternatives to organophosphates can include botanicals (e.g., neem oil), spinosyns, or pyrethroids, each with different modes of action and environmental impacts. californiaagriculture.orgresearchgate.netnih.gov
The transition away from broad-spectrum insecticides like this compound is driven by a need for more targeted, sustainable solutions that are compatible with complex agricultural ecosystems. www.gub.uy
Regulatory and Policy Research Implications of this compound Use
The regulatory landscape for older pesticides, particularly those in the organophosphate class, has evolved significantly. nih.gov this compound is not approved for use as a plant protection agent in Great Britain and is not registered as a pesticide in the United States. herts.ac.uknih.gov This regulatory status reflects a broader trend guided by comprehensive risk assessments that evaluate potential impacts on human health and the environment. who.intmdpi.com
Regulatory frameworks such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA) in the U.S. mandate rigorous review processes for pesticides. nih.govepa.gov The FQPA specifically required the U.S. Environmental Protection Agency (EPA) to reassess pesticide tolerances, with organophosphates being the first class reviewed due to their common mechanism of toxicity. nih.gov
The policy implications stemming from such regulations include:
Increased Scrutiny : Heightened review of pesticides with broad-spectrum activity and specific toxicological profiles.
Promotion of Alternatives : Regulatory pressure often incentivizes research and development into safer alternatives and the adoption of IPM strategies. saicmknowledge.org
International Harmonization : The non-approval of a substance in one jurisdiction can influence regulatory decisions and trade policies in others, as countries and markets increasingly demand products grown with a reduced pesticide footprint. www.gub.uy
Research in this area informs policy by providing the scientific basis for risk assessments, evaluating the feasibility of risk mitigation measures, and identifying effective, lower-risk alternatives to meet pest management needs in agriculture. asau.rufao.org
Q & A
Q. How is Chlormephos chemically identified, and what are its key structural features?
this compound (IUPAC name: S-(Chloromethyl) O,O-diethyl phosphorodithioate) is identified by its molecular formula C₅H₁₂ClO₂PS₂ and CAS registry number 24934-91-6 . Key structural features include a chloromethyl group bonded to a dithiophosphate ester backbone. Analytical identification typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its dithiophosphate functional groups and chlorine substituent .
Q. What is the mechanism of acute toxicity of this compound in mammals?
this compound inhibits acetylcholinesterase (AChE) via phosphorylation, leading to acetylcholine accumulation at synapses. Symptoms include nausea, bronchoconstriction, bradycardia, and respiratory failure. The acute oral LD₅₀ in rats is 7 mg/kg , with toxicity severity dependent on exposure route (inhalation, dermal, or oral) and metabolic detoxification rates .
Q. What analytical methods are recommended for detecting this compound residues in environmental samples?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame photometric detection (GC-FPD) is standard for quantifying this compound in soil and water. Sample preparation involves solid-phase extraction (SPE) for aqueous matrices and Soxhlet extraction for soils, followed by cleanup steps to remove co-extracted interferents .
Advanced Research Questions
Q. How should ecotoxicological studies be designed to evaluate this compound effects on soil invertebrates?
- Test organisms : Use standardized species like Eisenia andrei (earthworms) and Porcellio scaber (isopods) due to their sensitivity and ecological roles .
- Exposure protocol : Apply nominal concentrations in LUFA 2.2 soil (e.g., 1–200 mg/kg dry weight) under controlled conditions (15°C, 75% humidity, 12h light/dark cycles).
- Endpoints : Measure survival (LC₅₀), sublethal effects (weight change, reproduction), and behavioral responses (e.g., avoidance). Use ANOVA with Dunnett’s post-hoc test for statistical analysis .
Q. How can contradictions in this compound toxicity data across species be resolved?
Discrepancies often arise from differences in species sensitivity, exposure duration, or soil properties. For example:
- Earthworms (E. andrei) show higher sensitivity (LC₅₀ = 58 mg/kg) than isopods (P. scaber, LC₅₀ = 76 mg/kg) due to differential detoxification pathways .
- Validate findings using species sensitivity distributions (SSDs) and cross-reference with OECD guidelines to ensure methodological consistency .
Q. What methodological considerations are critical for longitudinal studies on this compound bioaccumulation?
- Soil aging : Account for bioavailability changes over time due to adsorption/desorption dynamics.
- Metabolite tracking : Monitor degradation products (e.g., oxon derivatives) using high-resolution LC-MS/MS.
- Control groups : Include untreated soil controls and solvent-only controls to isolate pesticide effects .
Data Interpretation and Risk Assessment
Q. How are NOEC and LOEC values derived for this compound in terrestrial ecotoxicology?
The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined via dose-response experiments. For E. andrei, NOEC = 1 mg/kg and LOEC = 3 mg/kg based on weight loss and reproductive failure. Statistical thresholds (e.g., p < 0.05) are applied using TOXSTAT® or PROBIT analysis .
Q. What behavioral endpoints are most sensitive to this compound exposure in soil organisms?
Avoidance behavior in isopods (LOEC = 40 mg/kg) and feeding inhibition in earthworms (LOEC = 3 mg/kg) are more sensitive than mortality. Quantify these using time-lapse imaging or automated tracking systems to detect early stress responses .
Regulatory and Comparative Toxicology
Q. How does this compound toxicity compare to other organophosphates in soil ecosystems?
this compound exhibits higher toxicity than chlorpyrifos (LC₅₀ = 132 mg/kg for earthworms) but lower than terbufos (LC₅₀ = 27 mg/kg). Differences stem from hydrolytic stability and AChE inhibition potency. Cross-species comparisons should use standardized test protocols to minimize variability .
Q. What regulatory frameworks govern this compound use, and how do they impact research design?
Despite its WHO "extremely hazardous" classification, this compound is banned in the EU but may persist in developing nations. Research must align with local regulations (e.g., EPA, Cal/OSHA) for hazard communication and exposure limits. Include regulatory compliance checks in experimental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
